Trimethylsiloxytriethoxysilane

Description

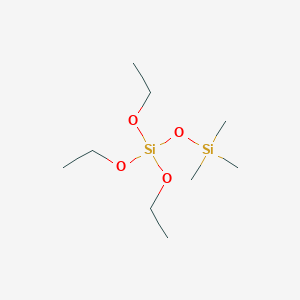

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

triethyl trimethylsilyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24O4Si2/c1-7-10-15(11-8-2,12-9-3)13-14(4,5)6/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVRXFLDMSPNDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](OCC)(OCC)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540420 | |

| Record name | Triethyl trimethylsilyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17861-35-7 | |

| Record name | Triethyl trimethylsilyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols for the Functionalization of Glass Surfaces with Trimethylsiloxytriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the functionalization of glass surfaces using Trimethylsiloxytriethoxysilane. This process renders the hydrophilic glass surface hydrophobic, a critical step in various applications including cell culture, microfluidics, and surface chemistry modifications. The following protocols and data are intended to serve as a comprehensive resource for achieving consistent and reproducible surface modifications.

Introduction

Glass surfaces are ubiquitously used in research and drug development due to their optical transparency, chemical inertness, and well-defined surface chemistry. However, the native glass surface is hydrophilic due to the presence of silanol (Si-OH) groups. For many applications, a hydrophobic surface is required to control protein adsorption, cell adhesion, or the behavior of liquids in microfluidic devices.

This compound is an organosilane that can be used to create a hydrophobic monolayer on glass surfaces. The triethoxysilane groups react with the surface silanol groups to form stable covalent siloxane bonds (Si-O-Si), while the trimethylsiloxy group provides the hydrophobic character. This process, known as silanization, is a robust and widely used method for surface modification.

Experimental Protocols

Materials and Equipment

-

Glass substrates (e.g., microscope slides, coverslips)

-

This compound (98% or higher purity)

-

Anhydrous solvent (e.g., Toluene or Ethanol, ≥99.8%)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized (DI) water

-

Nitrogen or Argon gas for drying

-

Beakers, petri dishes, or other suitable glass or polypropylene containers

-

Ultrasonic bath

-

Oven or hot plate

-

Fume hood

Protocol 1: Glass Surface Cleaning and Activation

A pristine and activated glass surface is crucial for uniform silanization. The following protocol describes a common method using a piranha solution.

-

Initial Cleaning: Place the glass substrates in a beaker and sonicate in a detergent solution for 15 minutes.

-

Rinsing: Thoroughly rinse the substrates with DI water.

-

Piranha Etching (in a fume hood with appropriate personal protective equipment):

-

Carefully prepare the piranha solution by slowly adding one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid in a glass beaker. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add peroxide to acid.

-

Immerse the cleaned glass substrates in the piranha solution for 30-60 minutes. The solution will become hot.

-

-

Final Rinsing: Carefully remove the substrates from the piranha solution and rinse them extensively with DI water.

-

Drying: Dry the substrates under a stream of nitrogen or argon gas and then place them in an oven at 110°C for at least 1 hour to ensure a completely dry and activated surface.

Protocol 2: Silanization of Glass Surfaces

This protocol describes the solution-phase deposition of this compound. All steps should be performed in a fume hood.

-

Prepare the Silanization Solution:

-

In a clean, dry glass or polypropylene container, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or ethanol). For example, to make a 2% solution in 50 mL of solvent, add 1 mL of this compound to 49 mL of the anhydrous solvent.

-

-

Immersion:

-

Immerse the cleaned and activated glass substrates in the silanization solution. Ensure the entire surface to be functionalized is covered.

-

The reaction can be carried out at room temperature for 2-4 hours, or at an elevated temperature (e.g., 60-80°C) for a shorter duration (e.g., 30-60 minutes) to accelerate the process. Gentle agitation can improve the uniformity of the coating.

-

-

Rinsing:

-

Remove the substrates from the silanization solution and rinse them with the anhydrous solvent (e.g., toluene or ethanol) to remove any excess, unreacted silane.

-

Perform a final rinse with DI water.

-

-

Curing:

-

Dry the functionalized substrates under a stream of nitrogen or argon gas.

-

Cure the substrates in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane network on the surface.

-

-

Storage: Store the functionalized glass surfaces in a clean, dry environment.

Data Presentation

The effectiveness of the silanization process is typically evaluated by measuring the change in the water contact angle. A higher contact angle indicates a more hydrophobic surface. The following table summarizes representative data for the change in water contact angle on glass surfaces after functionalization with short-chain alkyltrialkoxysilanes.

| Surface Treatment | Water Contact Angle (°) | Reference |

| Uncoated Glass (after Piranha cleaning) | < 10° | [1] |

| Glass + 2% 3-aminopropyl trimethoxysilane | ~40° - 80° | [2] |

| Glass + Trimethylchlorosilane/Tetraethylorthosilicate | ~98° | [3] |

| Glass + Methyltrimethoxysilane | ~110° | [4] |

Note: The data presented are for illustrative purposes and are derived from studies using silanes with similar hydrophobic moieties. The exact contact angle for a this compound functionalized surface may vary depending on the specific protocol and surface conditions.

Visualizations

Experimental Workflow

References

Application of Trimethylsiloxytriethoxysilane in Microfluidics Surface Treatment

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Polydimethylsiloxane (PDMS) is a widely utilized polymer for fabricating microfluidic devices due to its optical transparency, biocompatibility, and ease of manufacturing. However, the inherent hydrophobicity of native PDMS presents challenges for many biological applications, leading to non-specific adsorption of proteins and cells, and poor wettability with aqueous solutions. Surface modification is therefore crucial to tailor the interfacial properties of PDMS for specific applications.

Trimethylsiloxytriethoxysilane (TMSTES) is a trifunctional organosilane that can be used to create a stable, hydrophobic coating on hydroxylated surfaces such as plasma-treated PDMS. This surface modification is particularly useful for applications requiring non-wetting surfaces, such as in the generation of droplets for digital microfluidics, or for creating hydrophobic barriers within microchannels. This document provides detailed protocols for the surface treatment of PDMS microfluidic devices with TMSTES and methods for characterizing the modified surfaces.

Principle of Surface Modification

The surface modification of PDMS with TMSTES involves a two-step process. First, the PDMS surface is activated using oxygen plasma treatment, which introduces silanol groups (Si-OH) on the surface, rendering it temporarily hydrophilic. Subsequently, the plasma-treated PDMS is exposed to TMSTES. The ethoxy groups (-OCH2CH3) of the TMSTES molecules react with the surface silanol groups through a condensation reaction, forming stable covalent siloxane bonds (Si-O-Si). The trimethylsilyl groups (-Si(CH3)3) of the TMSTES molecules are oriented away from the surface, creating a low-energy, hydrophobic interface.

Experimental Protocols

Materials

-

PDMS microfluidic devices

-

This compound (TMSTES, ≥95%)

-

Anhydrous ethanol or isopropanol

-

Deionized (DI) water

-

Nitrogen gas

-

Plasma cleaner/etcher

-

Sonicator

-

Oven or hotplate

-

Contact angle goniometer

-

Bovine Serum Albumin (BSA) solution (1 mg/mL in Phosphate Buffered Saline)

-

Fibroblast cell culture (e.g., NIH/3T3)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescence microscope

Protocol for TMSTES Surface Modification of PDMS

This protocol is adapted from general silanization procedures for PDMS.[1]

-

Cleaning:

-

Thoroughly clean the PDMS microfluidic device by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.

-

Dry the device with a stream of nitrogen gas.

-

-

Plasma Activation:

-

Place the cleaned and dried PDMS device in a plasma cleaner.

-

Expose the device to oxygen plasma for 1-2 minutes at a pressure of 200-500 mTorr and a power of 30-100 W. The surface should become visibly hydrophilic.

-

-

Silanization:

-

Immediately after plasma treatment, immerse the device in a freshly prepared 2% (v/v) solution of TMSTES in anhydrous ethanol or isopropanol for 1 hour at room temperature. To prevent hydrolysis of the silane in the bulk solution, perform this step in a low-humidity environment (e.g., a glove box or desiccator).

-

Alternatively, for enclosed microchannels, flush the channels with the TMSTES solution and allow it to react for the same duration.

-

-

Washing:

-

Remove the device from the silane solution and rinse thoroughly with ethanol or isopropanol to remove any unreacted silane.

-

Rinse with DI water.

-

-

Curing:

-

Dry the device with a stream of nitrogen gas.

-

Cure the device in an oven at 60-80°C for 30-60 minutes to promote the formation of a stable silane monolayer.

-

-

Storage:

-

Store the modified device in a clean, dry environment.

-

Characterization of the Modified Surface

3.3.1. Contact Angle Measurement

-

Place a 5 µL droplet of DI water on the untreated and TMSTES-treated PDMS surfaces.

-

Measure the static contact angle using a goniometer.

-

Perform measurements at multiple locations on the surface to ensure uniformity.

3.3.2. Protein Adsorption Assay

-

Introduce a 1 mg/mL BSA solution into the microchannels of both untreated and TMSTES-treated devices.

-

Incubate for 1 hour at room temperature.

-

Flush the channels with PBS to remove non-adsorbed BSA.

-

Quantify the adsorbed BSA using a suitable method, such as fluorescence microscopy if using fluorescently labeled BSA, or by eluting the adsorbed protein and performing a colorimetric protein assay.

3.3.3. Cell Adhesion Assay

-

Seed fibroblast cells into the microchannels of both untreated and TMSTES-treated devices at a density of 1 x 10^5 cells/mL.

-

Incubate the devices in a cell culture incubator (37°C, 5% CO2) for 24 hours.

-

After incubation, gently flush the channels with cell culture medium to remove non-adherent cells.

-

Observe and quantify cell adhesion and morphology using an inverted microscope.

Data Presentation

The following tables summarize the expected quantitative data from the characterization experiments. Note that these are representative values based on the known effects of hydrophobic silanization on PDMS and may vary depending on the specific experimental conditions.

Table 1: Water Contact Angle Measurements

| Surface Treatment | Water Contact Angle (°) |

| Untreated PDMS | 105 ± 5 |

| Plasma-Treated PDMS (immediately after treatment) | < 10 |

| TMSTES-Treated PDMS | 115 ± 5 |

Table 2: Protein Adsorption

| Surface Treatment | Adsorbed BSA (ng/cm²) |

| Untreated PDMS | 150 ± 20 |

| TMSTES-Treated PDMS | 30 ± 10 |

Table 3: Cell Adhesion

| Surface Treatment | Adherent Cell Density (cells/mm²) |

| Untreated PDMS | 500 ± 50 |

| TMSTES-Treated PDMS | < 50 |

Visualizations

Caption: Experimental workflow for TMSTES surface modification.

Caption: Relationship between surface chemistry and properties.

Conclusion

The treatment of PDMS microfluidic devices with this compound provides a robust method for creating a stable hydrophobic surface. This modification is advantageous for applications requiring low protein and cell adhesion, as well as for manipulating discrete droplets in microfluidic systems. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and professionals to effectively implement and validate this surface modification technique.

References

Application Notes and Protocols for Creating Superhydrophobic Surfaces with Trimethylsiloxytriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superhydrophobic surfaces, characterized by water contact angles (WCA) exceeding 150° and low sliding angles (SA) of less than 10°, are of significant interest across various scientific and industrial fields.[1][2] This remarkable water repellency, often referred to as the "lotus effect," arises from a combination of hierarchical micro/nano-scale surface roughness and low surface energy chemistry.[3] Such surfaces have potential applications in self-cleaning coatings, anti-icing, drag reduction, and biomedical devices.[1][4]

Trimethylsiloxytriethoxysilane is a silicon-containing compound capable of imparting hydrophobicity to surfaces. Organosilanes, in general, are widely used for surface modification due to their ability to form stable, low-energy coatings.[3] While specific literature detailing the use of this compound for creating superhydrophobic surfaces is limited, its chemical structure suggests its utility in such applications. The trimethylsilyl group provides a low surface energy, while the triethoxysilane group allows for hydrolysis and condensation reactions, leading to the formation of a durable polysiloxane network or covalent bonding to hydroxylated surfaces.

This document provides detailed protocols for creating superhydrophobic surfaces, adapted from established methods using analogous trimethyl-functionalized silanes such as trimethylchlorosilane (TMCS) and trimethylethoxysilane (TMES).[5][6] These protocols leverage the sol-gel method to create the necessary surface roughness using silica nanoparticles, followed by chemical modification to lower the surface energy.

Data Presentation: Performance of Analogous Silane Coatings

The following table summarizes the quantitative data on water contact angles (WCA) and sliding angles (SA) achieved with trimethyl-functionalized silanes on various substrates. This data is provided as a reference for the expected performance of superhydrophobic coatings prepared using the protocols described below.

| Silane Modifier | Substrate | Method | WCA (°) | SA (°) | Reference |

| Trimethylchlorosilane (TMCS) | Glass | Sol-Gel with SiO₂ NPs, Spray Coating | 165 ± 1 | < 10 | [5] |

| Trimethylchlorosilane (TMCS) | Sand | Sol-Gel with SiO₂ NPs, Spray Coating | 151 | Not Reported | [5] |

| Trimethylethoxysilane (TMES) | Cold Rolled Steel | Sol-Gel with fumed SiO₂ NPs, Spin Coating | 151 | Not Reported | [6] |

| Methyltrimethoxysilane (MTMS) & Perfluorooctyltriethoxysilane (HFOTES) | Not Specified | Dip-coating | 150.2 | 3.3 | [7] |

Note: The data presented is for silanes analogous to this compound. Performance may vary depending on the specific substrate, processing conditions, and the silane used.

Experimental Protocols

Two primary protocols are presented here. The first is a sol-gel method for creating a robust, rough, and superhydrophobic surface. The second is a simpler direct modification method suitable for creating hydrophobic surfaces, which may achieve superhydrophobicity on inherently rough substrates.

Protocol 1: Superhydrophobic Coating via Sol-Gel Synthesis of Silica Nanoparticles and Silane Modification

This protocol involves the creation of a hierarchical surface roughness using silica nanoparticles (NPs) followed by a surface modification step to impart low surface energy.

Materials:

-

Tetraethoxysilane (TEOS)

-

This compound (or analogous silane like TMCS/TMES)

-

Ethanol (absolute)

-

Ammonium Hydroxide (28% in water)

-

Deionized (DI) Water

-

Substrate of choice (e.g., glass slides, silicon wafers)

-

Hexane or Toluene (for silane solution)

Equipment:

-

Beakers and magnetic stir bars

-

Magnetic stir plate

-

Sonication bath

-

Spray coater, spin coater, or dip coater

-

Oven or hot plate

-

Contact angle goniometer

Procedure:

Part A: Synthesis of Silica Nanoparticle Suspension

-

Prepare a solution by mixing 30 mL of ethanol and 10 mL of DI water in a beaker.[5]

-

Add 2 mL of TEOS to the ethanol/water mixture while stirring.

-

Add 1 mL of ammonium hydroxide solution to catalyze the hydrolysis and condensation of TEOS.

-

Continue stirring the solution at room temperature for at least 12 hours to allow for the formation of a stable silica nanoparticle suspension.

Part B: Surface Coating and Modification

-

Substrate Preparation: Clean the substrate thoroughly by sonicating in acetone, followed by ethanol, and finally DI water for 15 minutes each. Dry the substrate with a stream of nitrogen or in an oven. For enhanced hydroxyl group formation on the surface, a plasma treatment can be applied.[8]

-

Coating Application: Apply the silica nanoparticle suspension to the cleaned substrate. This can be done via:

-

Spray Coating: Spray the suspension onto the substrate until a uniform, translucent layer is formed.[5]

-

Spin Coating: Dispense the suspension onto the center of the substrate and spin at a desired speed (e.g., 1000-3000 rpm) for 30-60 seconds.

-

Dip Coating: Immerse the substrate into the suspension and withdraw it at a controlled speed.

-

-

Drying: Dry the coated substrate in an oven at 100-150°C for 1 hour to evaporate the solvents and form a stable silica nanoparticle coating.[5]

-

Silane Modification:

-

Prepare a 1-5% (v/v) solution of this compound in a non-polar solvent like hexane or toluene.

-

Immerse the silica-coated substrate in the silane solution for 1-2 hours at room temperature.

-

Alternatively, place the substrate in a desiccator with a small container of the silane solution for vapor-phase deposition for several hours.

-

-

Curing: After silanization, rinse the substrate with the non-polar solvent to remove excess silane and then cure it in an oven at 120-150°C for 1 hour.[6]

-

Characterization: The surface should now be superhydrophobic. Characterize the water contact angle and sliding angle using a goniometer.

Protocol 2: Direct Surface Modification for Hydrophobicity

This protocol is a simpler method for rendering a surface hydrophobic. Superhydrophobicity may be achieved if the initial substrate has sufficient micro/nano-scale roughness.

Materials:

-

This compound

-

Anhydrous solvent (e.g., toluene or hexane)

-

Substrate of choice

Equipment:

-

Beakers

-

Sonication bath

-

Oven

Procedure:

-

Substrate Preparation: Clean and dry the substrate as described in Protocol 1, Part B, Step 1. A hydroxylated surface is crucial for covalent bonding of the silane.

-

Silane Solution Preparation: Prepare a 2-5% (v/v) solution of this compound in an anhydrous solvent in a beaker.

-

Surface Modification: Immerse the cleaned and dried substrate in the silane solution for 2-4 hours at room temperature. Ensure the setup is protected from atmospheric moisture to prevent premature hydrolysis of the silane in the solution.

-

Rinsing and Curing: Remove the substrate from the solution, rinse thoroughly with the anhydrous solvent, and then cure in an oven at 110-120°C for 30-60 minutes to promote covalent bonding of the silane to the surface.

-

Characterization: Allow the substrate to cool to room temperature and then measure the water contact angle.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for creating a superhydrophobic surface using the sol-gel method with subsequent silane modification.

Workflow for creating a superhydrophobic surface.

Chemical Modification Pathway

The diagram below illustrates the chemical reaction mechanism for the surface modification of a hydroxylated silica surface with a generic trialkoxysilane, representative of this compound. The process involves hydrolysis of the ethoxy groups followed by condensation with the surface hydroxyl groups.

Surface modification with a trialkoxysilane.

References

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. biolinscientific.com [biolinscientific.com]

- 5. Superhydrophobic SiO2/Trimethylchlorosilane Coating for Self-Cleaning Application of Construction Materials [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US10512934B2 - Method for preparing a superhydrophobic self-cleaning surface - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Controlling the Hydrolysis of Trimethylsiloxytriethoxysilane

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the hydrolysis rate of Trimethylsiloxytriethoxysilane. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to assist in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrolysis of this compound in a question-and-answer format.

Q1: My hydrolysis reaction is proceeding too slowly. How can I increase the rate?

A1: A slow hydrolysis rate is a common issue and can be addressed by modifying several experimental parameters:

-

pH Adjustment: The hydrolysis of alkoxysilanes is significantly catalyzed by both acids and bases. The rate is slowest at a neutral pH of around 7.[1][2] To accelerate the reaction, you can either lower the pH to an acidic range (e.g., pH 3-5) by adding an acid catalyst like hydrochloric acid or acetic acid, or raise it to a basic range (e.g., pH 9-11) with a base catalyst like ammonia or sodium hydroxide.[3][4]

-

Increase Temperature: The rate of hydrolysis is positively correlated with temperature.[5] Increasing the reaction temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the hydrolysis rate.

-

Catalyst Concentration: Increasing the concentration of your acid or base catalyst will generally lead to a faster reaction rate.[3][6] However, be mindful that high catalyst concentrations can also promote the subsequent condensation reactions.

-

Solvent Choice: The solvent can influence the hydrolysis rate. Using a co-solvent like ethanol can improve the miscibility of the silane and water, potentially increasing the reaction rate.

Q2: The hydrolysis reaction is happening too quickly and is difficult to control. What can I do to slow it down?

A2: An overly rapid hydrolysis can lead to uncontrolled polymerization and gelation. To slow down the reaction:

-

Adjust pH to Neutral: The hydrolysis rate is at its minimum around a neutral pH of 7.[1] Buffering your reaction mixture to this pH will significantly slow down the hydrolysis.

-

Lower the Temperature: Decreasing the reaction temperature will reduce the reaction rate. Performing the experiment at a lower temperature, such as in an ice bath, can provide better control.

-

Reduce Catalyst Concentration: If you are using a catalyst, reducing its concentration will slow down the hydrolysis rate.

-

Control Water Concentration: The hydrolysis rate is dependent on the concentration of water. While a sufficient amount of water is necessary for the reaction to proceed, limiting the initial water concentration can help to control the rate.

Q3: I am observing the formation of precipitates or a gel-like substance in my reaction mixture. How can I prevent this?

A3: The formation of precipitates or gels is typically due to the rapid condensation of the hydrolyzed silanol intermediates (Si-OH) to form siloxane bonds (Si-O-Si). To mitigate this:

-

Work under Acidic Conditions: While acid catalyzes hydrolysis, it provides a more stable environment for the resulting silanol groups, slowing down the rate of condensation compared to basic conditions.[7]

-

Dilute the Reactants: Lowering the concentration of the this compound can reduce the frequency of intermolecular condensation reactions.

-

Stirring: Ensure adequate and continuous stirring to maintain a homogeneous solution and prevent localized high concentrations of reactive species that can lead to precipitation.

-

Use a Co-solvent: A co-solvent can help to keep the silane and its hydrolysis products dissolved, preventing them from precipitating out of the solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the hydrolysis rate of this compound?

A1: The primary factors that influence the hydrolysis rate are:

-

pH of the solution: The rate is slowest at neutral pH and is catalyzed by both acids and bases.[1][2]

-

Temperature: Higher temperatures lead to faster hydrolysis rates.[5]

-

Catalyst: The presence and concentration of acid or base catalysts significantly accelerate the reaction.[3][6]

-

Solvent: The type of solvent and its ability to solubilize the reactants and intermediates play a crucial role.

-

Concentration of reactants: The concentration of both the silane and water affects the reaction kinetics.

Q2: What is the general mechanism for the hydrolysis of this compound?

A2: The hydrolysis of this compound proceeds via a nucleophilic substitution reaction at the silicon atom. In acidic conditions, an ethoxy group is first protonated, making it a better leaving group (ethanol). A water molecule then attacks the silicon atom. Under basic conditions, a hydroxide ion directly attacks the silicon atom, displacing an ethoxy group. This process can occur stepwise for all three ethoxy groups, leading to the formation of silanol (Si-OH) groups.

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: The progress of the hydrolysis reaction can be monitored using various spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.[8][9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR can be used to quantitatively track the concentration of the starting material, the formation of ethanol (a byproduct), and the various hydrolyzed and condensed silica species.[7][11][12][13]

Q4: Is it possible to selectively hydrolyze only one or two of the ethoxy groups?

A4: Achieving selective partial hydrolysis can be challenging as the hydrolysis of the second and third ethoxy groups is often faster than the first. However, by carefully controlling the stoichiometry of water and reaction conditions (e.g., low temperature, dilute solutions), it is possible to favor the formation of partially hydrolyzed species.

Data Presentation

Disclaimer: The following tables provide representative kinetic data for triethoxysilanes, which are structurally similar to this compound. Actual rates for this compound may vary.

Table 1: Representative Hydrolysis Rate Constants (kh) for Triethoxysilanes under Acidic Conditions.

| Silane | Catalyst (Concentration) | Temperature (°C) | Solvent | kh (M-1 min-1) | Reference |

| TEOS | HCl (<0.003 M) | 25 | Ethanol/Water | 0.002 - 0.5 | [3] |

| MTES | HCl (pH 2-4) | 25 | Ethanol/Water | 0 - 0.23 | [3] |

| TEOS | HCl | 20 | Dioxane/Water | 3.06 x [HCl]-1 | [3] |

Table 2: Representative Activation Energies (Ea) for the Hydrolysis of Triethoxysilanes.

| Silane | Conditions | Ea (kJ/mol) | Reference |

| TEOS | Acidic | 46 - 67 | [3] |

| MTES | Acidic (pH 3.13) | 57.61 | [3] |

| TEOS | Basic | 25 | [3] |

| CTES | Acidic | 58 | [5][14] |

| CTES | Alkaline | 20 | [5][14] |

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound by FTIR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the hydrolysis of this compound by observing changes in the infrared spectrum.

Materials:

-

This compound

-

Deionized water

-

Co-solvent (e.g., ethanol, isopropanol)

-

Acid or base catalyst (e.g., HCl or NH4OH)

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Reaction vessel (e.g., glass vial with a magnetic stirrer)

-

Pipettes and syringes

Methodology:

-

Sample Preparation:

-

In the reaction vessel, prepare a solution of this compound in the chosen co-solvent (e.g., 5% v/v).

-

Add the desired amount of deionized water. The molar ratio of water to silane will influence the reaction rate.

-

If using a catalyst, add the appropriate amount to achieve the desired pH.

-

-

FTIR Analysis:

-

Obtain a background spectrum of the clean, dry ATR crystal.

-

At time zero (immediately after adding water/catalyst), withdraw a small aliquot of the reaction mixture and place it on the ATR crystal.

-

Record the FTIR spectrum over a range of 4000-600 cm-1.

-

Continue to withdraw aliquots and record spectra at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected reaction rate).

-

-

Data Analysis:

-

Monitor the decrease in the intensity of the Si-O-C stretching bands (typically around 1100-1000 cm-1 and 960 cm-1).

-

Observe the increase in the intensity of the broad O-H stretching band (around 3700-3200 cm-1) from the formation of Si-OH groups and the presence of water and ethanol.

-

Look for the appearance of Si-O-Si stretching bands (around 1070-1000 cm-1), which indicates the onset of condensation.

-

For semi-quantitative analysis, the peak height or area of the characteristic bands can be plotted against time.

-

Protocol 2: Quantitative Analysis of Hydrolysis Kinetics by 1H NMR Spectroscopy

Objective: To quantitatively determine the rate of hydrolysis of this compound by monitoring the formation of ethanol.

Materials:

-

This compound

-

Deuterated solvent (e.g., D2O, ethanol-d6)

-

Internal standard (e.g., dioxane, TMS)

-

NMR spectrometer

-

NMR tubes

-

Thermostatted reaction vessel

Methodology:

-

Sample Preparation:

-

In a thermostatted vessel, prepare a solution of this compound and the internal standard in the deuterated solvent.

-

Initiate the reaction by adding a known amount of D2O and, if applicable, the catalyst.

-

-

NMR Data Acquisition:

-

Quickly transfer an aliquot of the reaction mixture to an NMR tube.

-

Acquire a 1H NMR spectrum at time zero.

-

Continue to acquire spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

-

-

Data Analysis:

-

Identify the signals corresponding to the ethoxy protons of the silane (a quartet around 3.8 ppm and a triplet around 1.2 ppm) and the ethanol byproduct (a quartet around 3.6 ppm and a triplet around 1.1 ppm).

-

Integrate the peaks of the starting material, the ethanol product, and the internal standard.

-

The concentration of the silane at each time point can be calculated relative to the constant concentration of the internal standard.

-

Plot the concentration of this compound versus time.

-

The initial rate of the reaction can be determined from the slope of this plot. For more detailed kinetic analysis, the data can be fitted to appropriate rate laws.

-

Visualizations

Caption: Acid and base-catalyzed hydrolysis mechanisms of a triethoxysilane.

Caption: General experimental workflow for monitoring silane hydrolysis.

References

- 1. researchgate.net [researchgate.net]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fc.up.pt [fc.up.pt]

- 10. hydrophobe.org [hydrophobe.org]

- 11. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Common side reactions in Trimethylsiloxytriethoxysilane synthesis and how to avoid them

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Trimethylsiloxytriethoxysilane.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for synthesizing this compound?

The synthesis of this compound typically involves the controlled co-hydrolysis and condensation of a trimethylalkoxysilane and a tetraalkoxysilane, most commonly hexamethyldisiloxane (HMDSO) or trimethylsilanol with tetraethoxysilane (TEOS). The desired reaction leads to the formation of a single silicon-oxygen-silicon bond between the trimethylsilyl and triethoxysilyl groups.

Q2: What are the most common side reactions observed during this synthesis?

The most prevalent side reactions are self-condensation and uncontrolled polymerization.[1][2][3] These reactions can occur between the starting materials or the product itself, leading to the formation of undesirable oligomers and polymers (polysiloxanes). This reduces the yield and purity of the desired this compound.

Q3: How does pH influence the side reactions?

The pH of the reaction medium significantly impacts the rates of hydrolysis and condensation.[4][5]

-

Acidic conditions (low pH): Tend to favor hydrolysis over condensation. While this can be beneficial for activating the precursors, excessively low pH can also promote condensation reactions.

-

Basic conditions (high pH): Generally accelerate the condensation reactions, which can lead to rapid formation of polysiloxane byproducts.[4]

-

Neutral conditions (pH ≈ 7): Often result in the slowest reaction rates for both hydrolysis and condensation.[5]

Q4: What is the role of the water-to-silane ratio?

The molar ratio of water to the silane precursors is a critical parameter. A stoichiometric amount of water is required for the hydrolysis of the alkoxy groups to form silanols, which are the reactive intermediates for condensation.

-

Excess water: Can drive the hydrolysis reaction forward but also increases the probability of extensive self-condensation, leading to gel formation.

-

Insufficient water: May result in incomplete hydrolysis and a low yield of the desired product.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low yield of this compound | - Incomplete reaction. - Excessive side reactions (polymerization).[1][2] | - Optimize reaction time and temperature. - Carefully control the stoichiometry of reactants and the water-to-silane ratio. - Adjust the pH to favor the desired reaction pathway (often slightly acidic).[4][5] |

| Formation of a gel or viscous oil | - Uncontrolled and extensive condensation reactions.[2] | - Reduce the concentration of reactants. - Lower the reaction temperature to slow down condensation rates. - Use a less active catalyst or reduce the catalyst concentration. - Consider a solvent that can help to control the reaction kinetics. |

| Product is a mixture of different siloxanes | - Competing self-condensation of starting materials and intermediates. | - Slowly add the more reactive silane to the reaction mixture to maintain a low concentration. - Use a catalyst that selectively promotes the desired co-condensation reaction. - Optimize the reaction temperature to favor the kinetics of the target reaction. |

| Inconsistent batch-to-batch results | - Variations in raw material quality (e.g., water content). - Inconsistent control of reaction parameters. | - Use anhydrous solvents and freshly distilled silanes. - Precisely control temperature, addition rates, and stirring speed. - Ensure accurate measurement of all reagents, including water. |

Experimental Protocols

General Protocol for Controlled Hydrolysis and Condensation:

A general approach for synthesizing this compound involves the carefully controlled reaction of a trimethylsiloxy precursor and a triethoxysilane precursor in the presence of a catalyst and a controlled amount of water.

-

Reactor Setup: A multi-neck flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe is assembled. The system should be under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric moisture.

-

Reagent Preparation: Anhydrous solvents (e.g., ethanol, toluene) and freshly distilled silane precursors (e.g., hexamethyldisiloxane and tetraethoxysilane) should be used to minimize impurities and water content.

-

Reaction Execution:

-

The less reactive silane and the solvent are charged into the reactor.

-

A controlled amount of water and catalyst (e.g., a dilute acid or base) are added.

-

The more reactive silane is added dropwise from the dropping funnel over a specific period to maintain a low instantaneous concentration.

-

The reaction temperature is carefully controlled throughout the addition and subsequent reaction time.

-

-

Work-up and Purification:

-

The reaction mixture is neutralized.

-

The solvent and any volatile byproducts (e.g., ethanol) are removed under reduced pressure.

-

The crude product is then purified, typically by fractional distillation, to isolate the this compound from unreacted starting materials and higher molecular weight siloxanes.

-

Visualizing Reaction Pathways

The following diagram illustrates the intended synthesis pathway versus the common side reactions.

Caption: Desired vs. side reactions in this compound synthesis.

References

- 1. scispace.com [scispace.com]

- 2. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. adhesivesmag.com [adhesivesmag.com]

Technical Support Center: Trimethylsiloxytriethoxysilane (TMSTES) Films

This guide provides researchers, scientists, and drug development professionals with practical strategies to minimize common defects in Trimethylsiloxytriethoxysilane (TMSTES) films. It includes troubleshooting advice, detailed experimental protocols, and data to support process optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMSTES) and why is it used for films?

A1: this compound is an organosilane compound used to form thin, hydrophobic, and stable silica-based films. These films are created through hydrolysis and condensation reactions of the ethoxysilane groups.[1][2] They are valuable in research and drug development for applications such as surface modification, creating biocompatible coatings, and serving as barrier layers.

Q2: What are the most common defects in TMSTES films?

A2: Common defects include pinholes, cracks, comets/streaks, haze, poor adhesion, and non-uniform thickness.[3][4] These issues often arise from improper substrate preparation, suboptimal processing conditions, or environmental factors.[5]

Q3: How does humidity affect the film formation process?

A3: Humidity is a critical parameter. Moisture in the air initiates the hydrolysis of TMSTES, a necessary first step for film formation.[6] However, excessive or uncontrolled humidity can lead to premature and rapid reactions in the precursor solution, causing particle formation and leading to hazy, non-uniform films.[7] Conversely, very low humidity can slow the curing process significantly.[8]

Q4: What is the role of curing temperature?

A4: Curing temperature accelerates the condensation reaction, where hydrolyzed silane molecules cross-link to form a stable, solid siloxane (Si-O-Si) network.[9][10] An optimal temperature ensures a dense, defect-free film. However, excessively high temperatures can cause thermal stress, leading to cracks, or can make the film brittle.[11]

Q5: Can I use spin coating for TMSTES film deposition?

A5: Yes, spin coating is a widely used technique for depositing TMSTES films. It allows for good control over film thickness and uniformity by adjusting spin speed, acceleration, and time.[12][13]

Troubleshooting Guide: Common Defects and Solutions

This section addresses specific defects you may encounter during your experiments and provides actionable solutions.

| Observed Defect | Potential Causes | Recommended Solutions & Strategies |

| Pinholes, Comets, or Streaks | Particulate contamination on the substrate or in the solution.[3] Air bubbles introduced during solution dispensing.[12] Incomplete dissolution of the precursor. | Substrate Cleaning: Use a rigorous, multi-step cleaning protocol (details below). Work in a clean environment (e.g., a laminar flow hood). Solution Preparation: Filter the precursor solution through a sub-micron filter (e.g., 0.22 µm PTFE) before use. Allow the solution to rest to let bubbles dissipate. Dispensing: Dispense the solution slowly and close to the substrate center to avoid introducing air bubbles.[14] |

| Cracks in the Film | Film is too thick.[15] Excessive thermal stress from rapid or high-temperature curing.[11] Mismatch in thermal expansion coefficients between the film and substrate.[16] | Thickness Control: Reduce solution concentration or increase spin speed to achieve a thinner film.[12] Consider building thickness with multiple, thin layers with intermediate, low-temperature baking steps.[13] Curing Protocol: Lower the curing temperature and/or use a slower ramp-up rate to the final temperature.[15] An optimal curing temperature promotes crosslinking without causing brittleness.[9][10] |

| Poor Adhesion or Delamination | Improper substrate cleaning or surface chemistry. Incomplete hydrolysis or condensation. Contamination on the substrate surface preventing a good bond.[15] | Surface Preparation: Ensure the substrate is hydrophilic with available hydroxyl (-OH) groups for the silane to bond with. A plasma or UV-ozone treatment immediately before coating is highly effective.[13] Hydrolysis Control: Ensure sufficient time and appropriate pH (acidic conditions are often used) for the hydrolysis step before deposition.[2][17] |

| Hazy or Opaque Film | Premature condensation in the precursor solution, forming particles. High humidity during deposition.[7] Rough surface finish due to premature solvent evaporation.[4] | Solution Stability: Use freshly prepared solutions. Store stock solutions in a desiccator or inert atmosphere. Environmental Control: Perform the spin coating in a controlled, low-humidity environment (e.g., a glove box or dry room). Solvent System: Consider using a less volatile co-solvent to slow evaporation during the spin process. |

| Non-Uniform Thickness (e.g., "Swirl" Pattern, Thick Edges) | Off-center dispensing of the solution.[12] Sub-optimal spin speed or acceleration. High solvent evaporation rate.[12] Surface tension effects at the substrate edge.[5] | Dispensing Technique: Dispense the solution precisely at the center of the substrate.[14] Spin Process Optimization: Adjust the spin speed and acceleration. A lower initial speed can help spread the liquid before ramping up to the final speed for thinning.[14] Exhaust Control: Minimize air turbulence above the substrate during spinning, as this can cause non-uniform drying.[12] |

Quantitative Data Summary: Process Parameters

Optimizing process parameters is key to achieving high-quality films. The following tables summarize the typical impact of key variables.

Table 1: Effect of Spin Coating Parameters on Film Thickness

| Parameter | Effect on Thickness | Typical Range | Notes |

|---|---|---|---|

| Spin Speed (RPM) | Inverse (Higher speed = thinner film) | 1000 - 6000 RPM | The most significant factor controlling final thickness.[12] |

| Solution Concentration | Proportional (Higher concentration = thicker film) | 0.5% - 5% (v/v) in solvent | Higher viscosity may require lower spin speeds.[14] |

| Spin Time | Inverse (Longer time = thinner film) | 20 - 60 seconds | Effect diminishes as the film becomes mostly dry.[12] |

| Acceleration | Minor | 1000 - 5000 RPM/s | High acceleration can help coat patterned substrates uniformly.[12] |

Table 2: Effect of Curing Parameters on Film Properties

| Parameter | Effect on Film Properties | Typical Range | Notes |

|---|---|---|---|

| Curing Temperature | Increases cross-linking, hardness, and stability.[9] | 80°C - 150°C | Temperatures >150°C can cause film brittleness and cracking.[10][11] |

| Curing Time | Increases degree of condensation. | 30 - 60 minutes | Longer times may be needed at lower temperatures. |

| Curing Atmosphere | Presence of moisture is required for complete reaction. | Ambient or controlled humidity | Anhydrous conditions will prevent proper curing. |

Detailed Experimental Protocols

Protocol 1: Standard Substrate Cleaning (for Silicon or Glass)

-

Sonication: Sequentially sonicate the substrate in acetone, then isopropyl alcohol (IPA), for 15 minutes each to remove organic residues.

-

Rinsing: Thoroughly rinse the substrate with deionized (DI) water.

-

Drying: Dry the substrate using a stream of high-purity nitrogen gas.

-

Surface Activation (Crucial for Adhesion): Immediately before coating, treat the substrate with an oxygen plasma or a UV-ozone cleaner for 5-10 minutes. This removes final traces of organic contaminants and generates hydroxyl (-OH) groups on the surface, which are essential for covalent bonding with the silane.

Protocol 2: TMSTES Solution Preparation and Spin Coating

-

Environment: Perform all steps in a controlled environment with low particulate levels and controlled humidity.

-

Solution Preparation:

-

Prepare a solution of 1% TMSTES (v/v) in anhydrous ethanol or IPA.

-

To initiate hydrolysis, add DI water to the solution. A common starting point is a 10:1 ratio of alcohol to water.

-

Optional: To catalyze the reaction, add a small amount of acid (e.g., HCl or acetic acid) to adjust the pH to around 4-5.[17]

-

Stir the solution for at least 1 hour to allow for sufficient hydrolysis. Use the solution within a few hours of preparation.

-

-

Deposition:

-

Place the activated substrate on the spin coater chuck.

-

Dispense the hydrolyzed TMSTES solution onto the center of the substrate, ensuring enough volume to cover the entire surface during the spread cycle.

-

Initiate the spin program. A typical two-stage program is:

-

Stage 1 (Spread): 500 RPM for 10 seconds.

-

Stage 2 (Thinning): 3000 RPM for 30-45 seconds.

-

-

-

Curing:

-

Transfer the coated substrate to a hotplate or oven pre-heated to 120°C.

-

Bake for 30-60 minutes to promote condensation and drive off residual solvent and byproducts.

-

Allow the substrate to cool down slowly to room temperature before further processing to avoid thermal shock.[15]

-

Visual Guides: Workflows and Logic

The following diagrams illustrate key processes and logical troubleshooting steps for minimizing defects in TMSTES films.

Caption: Experimental workflow for depositing high-quality TMSTES films.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. coatingsystems.com [coatingsystems.com]

- 4. Defects in Film Coating Process: Causes and Possible Solutions [pharmapproach.com]

- 5. lampz.tugraz.at [lampz.tugraz.at]

- 6. Room Temperature Curing Coating Agents | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 7. jnsam.com [jnsam.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. anysiliconerubber.com [anysiliconerubber.com]

- 12. louisville.edu [louisville.edu]

- 13. researchgate.net [researchgate.net]

- 14. The Ultimate Guide To Spin Coating Processes - Coatings Directory [coatingsdirectory.com]

- 15. hzo.com [hzo.com]

- 16. azom.com [azom.com]

- 17. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]

Validation & Comparative

Comparing the hydrophobicity of Trimethylsiloxytriethoxysilane and other silanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrophobic properties of various silanes, with a focus on understanding how Trimethylsiloxytriethoxysilane compares to other common alternatives. The information presented is supported by experimental data and detailed methodologies to assist in the selection of appropriate surface modifying agents for research and development applications.

Executive Summary

Comparison of Hydrophobicity

The hydrophobicity of a surface is most commonly quantified by measuring the water contact angle; a higher contact angle indicates greater hydrophobicity. Surfaces with a water contact angle greater than 90° are considered hydrophobic.[1] Another important, though less commonly reported, parameter is surface energy, where lower surface energy generally corresponds to increased hydrophobicity.

Below is a summary of water contact angle data for various silane-treated surfaces, providing a comparative view of their performance.

| Silane Type | Specific Silane | Substrate | Water Contact Angle (°) | Reference |

| Trimethylsilyl-forming | Trimethylchlorosilane (TMCS) | Silica Film | 102° | [2] |

| Trimethylchlorosilane (TMCS) | Glass Beads | >90° (at ~50% coverage) | [3] | |

| Alkylsilanes | Octyltriethoxysilane (OTES) | PVC | ~94° | [4] |

| Octadecyltrichlorosilane (OTS) | PET Fabric | 152.4° ± 0.8° | [5] | |

| Methyltrimethoxysilane | Wood Fibers | 136.0° | ||

| Octyltrimethoxysilane | Wood Fibers | 127.9° | ||

| Dodecyltrimethoxysilane | Wood Fibers | 139.7° | ||

| Fluorinated Silanes | Perfluoro-silane | Macroporous Silicon | 158.5° - 163.2° |

Note: The hydrophobicity of this compound is inferred from data on trimethylsilyl (TMS) functionalized surfaces, as direct water contact angle measurements for this specific compound were not found in the reviewed literature. The trimethylsilyl group is the functional moiety responsible for imparting hydrophobicity after the hydrolysis of the ethoxy groups.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparison of silane hydrophobicity.

Measurement of Water Contact Angle

The sessile drop method is a common technique for determining the static contact angle of a liquid on a solid surface.[6]

Apparatus:

-

Contact angle goniometer with an optical subsystem (high-resolution camera)

-

Syringe for dispensing liquid droplets

-

Light source

-

Software for image analysis

Procedure:

-

Sample Preparation: The substrate to be tested is cleaned to remove any contaminants and dried thoroughly. The silane coating is then applied according to a specific protocol (see below).

-

Droplet Deposition: A small droplet of deionized water (typically a few microliters in volume) is gently deposited onto the silane-coated surface using a syringe.[6]

-

Image Capture: The profile of the droplet on the surface is captured by the camera.

-

Angle Measurement: The software analyzes the image to determine the angle formed at the three-phase boundary where the liquid, solid, and vapor intersect. This angle is the static water contact angle.[6]

-

Replicates: The measurement is repeated at multiple locations on the surface to ensure reproducibility and obtain an average value.

Silane Coating of Substrates

The following is a general procedure for modifying a hydroxyl-rich surface (e.g., glass, silica) with a trialkoxysilane.

Materials:

-

Substrate (e.g., glass slide, silicon wafer)

-

Silane (e.g., this compound, alkylsilane, fluorinated silane)

-

Anhydrous solvent (e.g., toluene, ethanol)

-

Deionized water

-

Acid or base catalyst (optional, depending on the silane and desired reaction rate)

Procedure:

-

Substrate Cleaning: The substrate is thoroughly cleaned to ensure a high density of surface hydroxyl groups. This can be achieved by methods such as sonication in a detergent solution, followed by rinsing with deionized water and drying, or by plasma cleaning.

-

Silane Solution Preparation: The silane is dissolved in an anhydrous solvent to the desired concentration. For trialkoxysilanes, a small amount of water is often added to the solvent to initiate hydrolysis.

-

Surface Modification: The cleaned substrate is immersed in the silane solution for a specific period, allowing the silane to react with the surface hydroxyl groups. The reaction time and temperature can be optimized to achieve the desired surface coverage.

-

Rinsing: After the reaction, the substrate is removed from the solution and rinsed thoroughly with the solvent to remove any unreacted silane.

-

Curing: The coated substrate is then cured, typically by heating in an oven, to promote the formation of a stable, cross-linked siloxane layer on the surface.

Visualizing the Process and Logic

To better understand the experimental workflow and the underlying principles of silane hydrophobicity, the following diagrams are provided.

Caption: A flowchart illustrating the key steps in the experimental process for evaluating the hydrophobicity of silane-treated surfaces.

Caption: A diagram showing the chemical mechanism by which triethoxysilanes modify a surface to impart hydrophobicity.

References

A Comparative Guide to Analytical Techniques for Quantifying Silane Surface Coverage

The precise quantification of silane molecules on a surface is critical for researchers, scientists, and drug development professionals. The extent of silane coverage directly impacts surface properties such as biocompatibility, drug loading capacity, and the efficacy of subsequent bioconjugation steps. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Comparison of Analytical Techniques

A variety of techniques are available for the characterization of silane layers, each offering distinct advantages in terms of the information they provide, their sensitivity, and their destructive nature. The choice of technique depends on whether the goal is to determine elemental composition, layer thickness, surface morphology, or absolute molecular density.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the most common analytical techniques used to analyze silane surface coverage.

| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, layer thickness | Atomic concentration (at%), areic density (~3 molecules/nm²), layer thickness (0.5-1.0 nm)[1][2][3] | No | High surface sensitivity, provides chemical bonding information[4] | Requires high vacuum, may not provide absolute quantification without standards[5] |

| Total Reflection X-ray Fluorescence (TXRF) | Absolute elemental mass per unit area | Areic density (2-4 molecules/nm²), detection limits (10⁹ – 10¹² at/cm²)[6][7] | No | Provides absolute, reference-free quantification, high sensitivity for trace elements[7][8][9] | Requires a polished, flat surface; limited for low-Z elements[7] |

| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Elemental and molecular composition of the outermost surface | Relative ion intensities, surface coverage estimation | Yes (static SIMS is minimally destructive) | Extremely high surface sensitivity (top 1-3 nm), provides detailed molecular information[10][11] | Quantification is challenging due to matrix effects, complex data interpretation[10] |

| Ellipsometry | Film thickness, refractive index | Layer thickness (sub-nm to µm range, e.g., 0.85–1.22 nm for a monolayer)[12][13] | No | Non-destructive, high precision for thickness measurement on smooth surfaces[13][14] | Model-dependent, less effective for rough or non-uniform surfaces[15][16] |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, layer morphology | Roughness parameters (e.g., Ra=0.28 nm), feature height and width[4] | No (can be destructive in contact mode) | High spatial resolution, visualizes monolayer vs. aggregate formation[4][17] | Provides topographical not chemical information, susceptible to tip artifacts |

| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity) | Static, advancing, and receding contact angles (e.g., >90° for hydrophobic surfaces)[18][19] | No | Simple, rapid, and cost-effective for assessing changes in surface chemistry[19][20] | Indirect measure of coverage, sensitive to surface contamination and roughness[21] |

| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature | Weight percent of chemisorbed vs. physisorbed silanes | Yes | Can quantify the total amount of silane on particulate samples | Destructive, requires significant sample mass, less suitable for flat surfaces[22] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular identification and quantification after cleavage | Absolute surface coverage (e.g., ~4 molecules/nm²)[23] | Yes | Provides detailed molecular structure and absolute quantification | Destructive, requires a chemical reaction to cleave silanes from the surface[23] |

Experimental Workflows and Logical Relationships

The selection and application of analytical techniques for silane surface quantification often follow a logical workflow, starting from sample preparation to data interpretation.

Caption: General workflow for silane surface preparation, analysis, and data interpretation.

Detailed Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Thickness

XPS is a powerful technique for determining the elemental composition and chemical bonding states at the surface.

-

Principle: The sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment. The intensity of the signal is proportional to the elemental concentration.

-

Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα) and a hemispherical electron energy analyzer.

-

Protocol:

-

Sample Preparation: Mount the silanized substrate on a sample holder. Ensure the surface is free of any contaminants from handling.

-

System Evacuation: Introduce the sample into the analysis chamber and evacuate to ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).

-

Survey Scan: Perform a wide energy range scan (e.g., 0-1200 eV) to identify all elements present on the surface.[12]

-

High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s, and N 1s for aminosilanes).[1][12]

-

Data Analysis:

-

Calculate atomic percentages from the peak areas of the high-resolution spectra, corrected for relative sensitivity factors.

-

Deconvolute the high-resolution Si 2p peak to distinguish between silicon from the substrate (e.g., SiO₂) and silicon from the silane layer (Si-C, Si-O-Si).[8][24]

-

For Angle-Resolved XPS (ARXPS), acquire spectra at different take-off angles to determine the thickness and layering of the silane film.[2] A self-limited monolayer of 3-aminopropyldimethylethoxysilane (APDMES) was found to have a surface density of approximately 3 molecules/nm².[3]

-

-

Spectroscopic Ellipsometry for Film Thickness

Ellipsometry is a non-destructive optical technique ideal for measuring the thickness of thin, transparent films on reflective substrates.

-

Principle: It measures the change in the polarization state of light upon reflection from the sample surface. This change, represented by the ellipsometric angles Psi (Ψ) and Delta (Δ), is related to the thickness and refractive index of the film.

-

Instrumentation: A spectroscopic ellipsometer.

-

Protocol:

-

Substrate Characterization: First, measure the optical properties (refractive index n, and extinction coefficient k) of the bare substrate.

-

Sample Measurement: Mount the silanized substrate on the stage. Measure Ψ and Δ over a range of wavelengths and at multiple angles of incidence (e.g., 45°, 55°, 65°, 75°).[12]

-

Optical Modeling:

-

Construct an optical model consisting of the substrate, the native oxide layer (if present), and the silane layer.[15]

-

Assume a refractive index for the silane layer (a typical value for silane films is ~1.45-1.5).

-

Use a regression analysis to fit the model-generated Ψ and Δ values to the experimental data by varying the thickness of the silane layer until the best fit is achieved.[16] This can yield thickness measurements for monolayers in the range of 0.85–1.22 nm.[12]

-

-

Contact Angle Goniometry for Surface Wettability

This technique provides a rapid assessment of the change in surface energy following silanization.

-

Principle: The contact angle is the angle formed by a liquid droplet at the three-phase boundary where the liquid, gas, and solid intersect. A high contact angle with water (>90°) indicates a hydrophobic surface, often characteristic of a well-formed silane layer.

-

Instrumentation: A contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.

-

Protocol:

-

Sample Placement: Place the silanized substrate on the sample stage.

-

Droplet Deposition: Use the syringe to gently deposit a droplet of a probe liquid (typically deionized water) of a known volume (e.g., 2-5 µL) onto the surface.[19]

-

Image Capture and Analysis:

-

Capture a high-resolution image of the droplet profile.

-

Use the accompanying software to analyze the image and calculate the static contact angle.[18]

-

-

Dynamic Contact Angles (Optional but Recommended): For a more thorough characterization, measure the advancing (by slowly adding volume to the droplet) and receding (by slowly withdrawing volume) contact angles.[20] This provides information about surface heterogeneity.

-

Technique Comparison Logic

The choice between these techniques is often guided by the specific research question and available resources.

Caption: Decision tree for selecting an analytical technique for silane analysis.

References

- 1. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]

- 2. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of silane molecules on oxidized silicon: are there options for a traceable and absolute determination? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total Reflection X-ray Fluorescence | EAG Laboratories [eag.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. How does TXRF work? | Bruker [bruker.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. details | Park Systems [parksystems.com]

- 14. ipfdd.de [ipfdd.de]

- 15. researchgate.net [researchgate.net]

- 16. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 17. researchgate.net [researchgate.net]

- 18. brighton-science.com [brighton-science.com]

- 19. biolinscientific.com [biolinscientific.com]

- 20. users.aalto.fi [users.aalto.fi]

- 21. pure.psu.edu [pure.psu.edu]

- 22. researchgate.net [researchgate.net]

- 23. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 24. X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Performance Analysis of Trimethylsiloxytriethoxysilane and (3-Aminopropyl)triethoxysilane for Surface Modification

In the realm of materials science and drug development, the precise modification of surfaces is paramount for controlling interactions with biological systems and achieving desired functionality. Silane coupling agents are instrumental in this regard, forming stable, covalent bonds with inorganic substrates like glass and silica, while presenting a desired chemical functionality at the surface. This guide provides a detailed performance comparison between two commonly used silanes: Trimethylsiloxytriethoxysilane, which imparts hydrophobicity, and (3-Aminopropyl)triethoxysilane (APTES), which confers a hydrophilic, amine-functionalized surface.

Key Performance Characteristics

The primary distinction between this compound and (3-Aminopropyl)triethoxysilane lies in the functional group they present at the substrate surface, which in turn dictates the surface energy and wettability. This compound terminates in a non-polar trimethylsilyl group, creating a low-energy, hydrophobic surface. Conversely, APTES exposes a polar primary amine group, resulting in a high-energy, hydrophilic surface that is amenable to further chemical conjugation.

| Performance Metric | This compound | (3-Aminopropyl)triethoxysilane (APTES) |

| Surface Wettability | Hydrophobic | Hydrophilic |

| Typical Water Contact Angle | > 90° | < 70° (can vary with preparation)[1] |

| Surface Energy | Low | High |

| Terminal Functional Group | Trimethylsilyl (-Si(CH₃)₃) | Aminopropyl (- (CH₂)₃NH₂) |

| Primary Interaction | Non-polar, van der Waals forces | Polar, hydrogen bonding, electrostatic interactions |

| Key Applications | Creation of water-repellent coatings, anti-fouling surfaces | Surface functionalization for covalent attachment of proteins, DNA, and drugs[2] |

Mechanism of Surface Modification

Both silanes anchor to hydroxyl-bearing substrates, such as glass or silicon dioxide, through a similar two-step reaction mechanism. First, the ethoxy groups (-OCH₂CH₃) on the silane hydrolyze in the presence of trace water to form reactive silanol groups (-Si-OH). These silanols then condense with the hydroxyl groups (-OH) on the substrate, forming stable siloxane bonds (Si-O-Si).

Figure 1. General mechanism of silane coupling to a hydroxylated surface.

Experimental Protocols

Detailed methodologies for the surface modification of glass slides are provided below. These protocols outline the necessary steps for cleaning and activating the substrate, followed by the silanization process itself.

Protocol 1: Surface Modification with this compound (Hydrophobic Surface)

This protocol is a general procedure for creating a hydrophobic surface using an alkylsilane.

-

Substrate Cleaning:

-

Immerse glass slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to an hour to remove organic residues and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the slides thoroughly with deionized water.

-

Dry the slides in an oven at 110-120°C for at least one hour and cool in a desiccator.

-

-

Silanization:

-

Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene.

-

Immerse the cleaned, dry slides in the silane solution for 1-2 hours at room temperature, or for a shorter duration (e.g., 15-30 minutes) at an elevated temperature (e.g., 60-80°C).

-

Rinse the slides with the anhydrous solvent (toluene) to remove excess silane.

-

Cure the slides in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.

-

Sonicate the slides briefly in the solvent to remove any loosely bound silane molecules.

-

Dry the slides under a stream of nitrogen.

-

Protocol 2: Surface Modification with (3-Aminopropyl)triethoxysilane (APTES) (Hydrophilic, Amine-Functionalized Surface)

This protocol provides a method for creating an amine-functionalized surface for subsequent biomolecule immobilization.[2]

-

Substrate Cleaning:

-

Thoroughly wash and dry the glass surface to be coated.[2]

-

For rigorous cleaning, use the piranha solution method as described in Protocol 1.

-

-

Silanization:

Experimental Workflow Visualization

The general workflow for surface modification with either silane can be visualized as a sequence of steps, from substrate preparation to the final functionalized surface.

Figure 2. General experimental workflow for surface silanization.

Conclusion

The choice between this compound and (3-Aminopropyl)triethoxysilane is fundamentally driven by the desired surface properties for a given application. For creating inert, water-repellent surfaces, this compound is an effective choice. In contrast, for applications in drug delivery, biosensing, and diagnostics where the covalent attachment of biomolecules is required, the amine-functionalized, hydrophilic surface provided by APTES is the preferred starting point. The experimental protocols provided herein offer a robust foundation for researchers to achieve consistent and reliable surface modifications for their specific research needs.

References

A Comparative Guide to Validating Silane Layer Thickness and Uniformity on Silicon Wafers

For researchers, scientists, and professionals in drug development, the precise control and validation of silane layers on silicon wafers are critical for ensuring the reliability and reproducibility of downstream applications, from cell culture to biosensor fabrication. This guide provides an objective comparison of common analytical techniques used to characterize the thickness and uniformity of these nanometer-scale coatings.

Data Presentation: Comparison of Validation Techniques

The selection of an appropriate validation method depends on the specific requirements of the application, including the need for quantitative thickness data, information about surface topography, or chemical composition. The table below summarizes the key performance characteristics of three widely used techniques: Ellipsometry, Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS).

| Feature | Ellipsometry | Atomic Force Microscopy (AFM) | X-ray Photoelectron Spectroscopy (XPS) |

| Primary Measurement | Change in polarization of light upon reflection | Surface topography | Elemental composition and chemical state |

| Thickness Range | Ångstroms to micrometers[1][2] | Sub-nanometer to micrometers[3] | Typically < 10 nm[4] |

| Thickness Accuracy | High (sub-nanometer)[1][2] | High (sub-nanometer) | Indirectly estimated from signal attenuation[5] |

| Uniformity Analysis | High-throughput mapping of large areas[6] | High-resolution imaging of small areas | Elemental mapping, can indicate uniformity[7] |

| Destructive? | No[1][6] | No, but tip can sometimes modify soft layers | Yes, can cause sample damage over time[4] |

| Sample Environment | Air or vacuum | Air, liquid, or vacuum | Ultra-high vacuum |

| Provides Chemical Info? | No (provides optical constants)[1] | No | Yes[5][8] |

| Speed | Fast (seconds to minutes for a point) | Slow (minutes to hours for an image) | Slow (minutes to hours per point/area) |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. Below are representative protocols for the three key techniques.

1. Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light reflected from a surface to determine the thickness and optical constants of thin films.[1]

-

Sample Preparation: Ensure the silicon wafer with the silane layer is clean and free of particulates. No special preparation is typically needed.

-

Instrumentation: A spectroscopic ellipsometer equipped with a light source (e.g., Xenon lamp), polarizer, sample stage, rotating analyzer, and detector.

-

Data Acquisition:

-

Place the wafer on the sample stage.

-

Define the measurement wavelength range (e.g., 300-800 nm).

-

Set the angle of incidence (typically 65-75° for silicon).

-

Acquire the ellipsometric parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength.

-

-

Data Analysis:

-

Develop an optical model of the sample, which typically consists of the silicon substrate, a native silicon dioxide (SiO₂) layer, and the silane layer.[1][9]

-

Use appropriate dispersion models (e.g., Cauchy model) to describe the refractive index of the silane layer.[1]

-

Fit the model-generated Ψ and Δ values to the experimental data by varying the thickness of the silane layer until a good fit is achieved.[1]

-